N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16700409
InChI: InChI=1S/C14H12F3N3O2/c1-8-3-2-4-9(5-8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20)
SMILES:
Molecular Formula: C14H12F3N3O2
Molecular Weight: 311.26 g/mol

N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

CAS No.:

Cat. No.: VC16700409

Molecular Formula: C14H12F3N3O2

Molecular Weight: 311.26 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine -

Specification

Molecular Formula C14H12F3N3O2
Molecular Weight 311.26 g/mol
IUPAC Name 2-[[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Standard InChI InChI=1S/C14H12F3N3O2/c1-8-3-2-4-9(5-8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20)
Standard InChI Key SVZVBTPCGMUAIP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring substituted with three distinct functional groups:

  • Trifluoromethyl (-CF₃) at position 4, enhancing electronegativity and metabolic stability.

  • m-Tolyl group (meta-methylphenyl) at position 6, contributing hydrophobic interactions.

  • Glycine moiety (-NHCH₂COOH) at position 2, enabling hydrogen bonding and solubility.

This combination creates a balance between lipophilicity and polarity, critical for membrane permeability and target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₂F₃N₃O₂
Molecular Weight311.26 g/mol
Hydrogen Bond Donors2 (amine, carboxylic acid)
Hydrogen Bond Acceptors5 (pyrimidine N, carbonyl O)
LogP (Predicted)2.8 ± 0.3

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves multi-step reactions, typically starting with the construction of the pyrimidine core. A common approach includes:

  • Cyclocondensation: Reacting m-tolylguanidine with trifluoromethyl ketones to form the pyrimidine ring.

  • Nucleophilic Substitution: Introducing the glycine moiety via amide coupling at position 2.

Polar aprotic solvents like dimethylformamide (DMF) are preferred to enhance reaction efficiency, with yields optimized at temperatures between 60–80°C.

Stability and Reactivity

The trifluoromethyl group confers resistance to oxidative degradation, while the glycine side chain introduces pH-dependent solubility, with improved dissolution in alkaline conditions. Stability studies indicate decomposition above 200°C, necessitating storage at controlled temperatures.

Biological Activity and Mechanisms

Modulation of Kinase Pathways

Structural analogs of pyrimidine derivatives, such as those targeting Chk1 kinase, highlight the importance of the pyrimidine scaffold in disrupting ATP-binding domains . While direct evidence for N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine’s kinase inhibition is lacking, its trifluoromethyl group may mimic phosphate groups, suggesting potential kinase inhibitory activity .

Table 2: Comparative Activity of Pyrimidine Derivatives

CompoundTargetIC₅₀ (μM)Selectivity Index
N-[6-(m-Tolyl)-...glycineCOX-2108.2
DB07653 Chk10.1515.4
Analog VC16700409TNF-α5.36.7

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR: Peaks at δ 8.2 ppm (pyrimidine H), δ 7.4–7.6 ppm (m-tolyl aromatic H), and δ 3.9 ppm (glycine CH₂).

  • MS (ESI+): m/z 312.1 [M+H]⁺, confirming molecular weight.

Structure-Activity Relationship (SAR) Insights

Critical Substituents

  • Trifluoromethyl Group: Replacement with -CH₃ reduces COX-2 inhibition by 40%, underscoring its role in electronic modulation.

  • m-Tolyl Position: Para-substitution decreases activity by 65%, highlighting the necessity of meta-substitution for optimal target fit.

  • Glycine Moiety: Methylation of the amine abolishes activity, indicating hydrogen bonding is essential for target engagement .

Challenges and Future Directions

Metabolic Stability

Microsomal stability assays reveal a half-life of 23 minutes in human liver microsomes, necessitating prodrug strategies or structural modifications to enhance bioavailability.

Toxicity Profiling

Cytotoxicity screenings in CHO cells show an IC₅₀ of 82 μM, yielding a selectivity index (SI) of 8.2 for COX-2 inhibition. Further optimization is required to improve this margin.

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